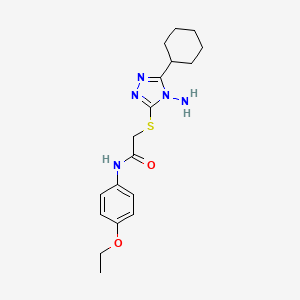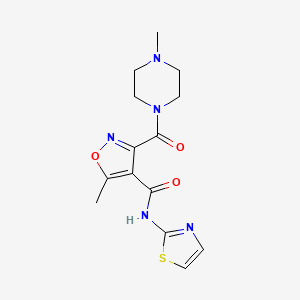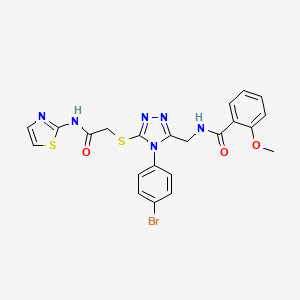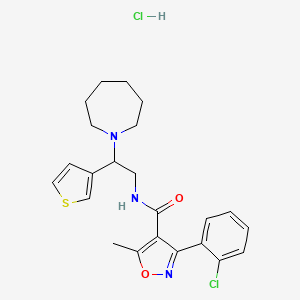![molecular formula C15H19BrN4 B2778817 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine CAS No. 2379970-97-3](/img/structure/B2778817.png)
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine is a chemical compound with the molecular formula C14H18BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine typically involves the bromination of a pyrimidine derivative followed by the introduction of the dimethylamino and methylphenyl groups. One common method involves the reaction of 5-bromo-2-chloropyrimidine with 2-(dimethylamino)-2-(4-methylphenyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of a base like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom. Coupling reactions typically result in the formation of biaryl compounds.
科学研究应用
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure suggests it could act as an inhibitor or activator of specific proteins.
相似化合物的比较
Similar Compounds
5-bromo-2-(dimethylamino)pyrimidine: A simpler derivative with similar reactivity but lacking the methylphenyl group.
5-bromo-N-methyl-pyrimidin-2-amine: Another related compound with a different substitution pattern on the pyrimidine ring.
5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine: A compound with a different alkyl group attached to the nitrogen atom.
Uniqueness
5-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine is unique due to the presence of both the dimethylamino and methylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N'-(5-bromopyrimidin-2-yl)-N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4/c1-11-4-6-12(7-5-11)14(20(2)3)10-19-15-17-8-13(16)9-18-15/h4-9,14H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDEZNCHVBNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC2=NC=C(C=N2)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-iodobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2778735.png)

![1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/new.no-structure.jpg)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2778741.png)
![2-(benzylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2778743.png)

![4-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B2778745.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2778747.png)

![4-{2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2778752.png)

![3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE](/img/structure/B2778756.png)
![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2778757.png)
